molecular formula C16H20N2O5S B5114004 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide

Cat. No.: B5114004
M. Wt: 352.4 g/mol
InChI Key: MAXTXHBHBAVBQN-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide is a chemical compound for non-human research applications. This product is supplied with a molecular formula of C17H21N3O5S and a molecular weight of 379.43 g/mol . The compound features a furan-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry. Furan-based carboxamides are recognized as versatile building blocks in drug discovery, often explored for their potential to interact with various biological targets . For instance, research into structurally related furan-2-carboxamide compounds has investigated their role as cytoprotective agents by activating the Nrf2/ARE signaling pathway and their potential as VEGFR-2 inhibitors for anti-cancer activity . The presence of the diethylsulfamoyl group in its structure may influence its physicochemical properties and bioavailability, making it a compound of interest for further investigation. Researchers can utilize this molecule as a key intermediate or starting point for developing novel therapeutic agents, studying structure-activity relationships (SAR), or probing specific biochemical pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-4-18(5-2)24(20,21)12-8-9-14(22-3)13(11-12)17-16(19)15-7-6-10-23-15/h6-11H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXTXHBHBAVBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through sulfonation reactions using diethyl sulfate and a suitable base.

    Coupling with the Phenyl Ring: The final step involves coupling the furan ring with the phenyl ring through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and diethylsulfamoyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts the synthesis of nucleotides, ultimately affecting cell growth and replication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Key Substituents

The biological activity and physicochemical properties of furan-carboxamides are heavily influenced by substituents on the phenyl ring and furan core. Below is a comparison with notable analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Phenyl Ring Core Structure Key Biological Activity Reference
Target Compound 5-Diethylsulfamoyl, 2-Methoxy Furan-2-carboxamide Under investigation -
5-Nitro-N-phenylfuran-2-carboxamide (2A) 5-Nitro, unsubstituted phenyl Furan-2-carboxamide Diuretic (urea transport inhibition)
CPPF 3-Chlorophenyl, pyridin-3-yl Furan-2-carboxamide Anticancer (microtubule targeting)
CID 899171 5-(2-Chlorophenyl), 2-Methoxy Furan-2-carboxamide Structural analog (unreported activity)
N-[5-(Hydroxycarbamoyl)-2-methoxyphenyl]-dibenzofuran-4-carboxamide 5-Hydroxycarbamoyl, 2-Methoxy Dibenzofuran-4-carboxamide Potential epigenetic modulation
5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) 5-Nitrothiazol-2-yl Furan-2-carboxamide Antimicrobial (nitazoxanide analog)

Pharmacological and Physicochemical Differences

Diethylsulfamoyl vs. Nitro Groups
  • The target compound’s diethylsulfamoyl group is a sulfonamide derivative, which is known to enhance solubility and binding to urea transporters (e.g., UT-B) compared to nitro-substituted analogs like 2A .
  • Antimicrobial Activity : Nitro-thiazole derivatives (e.g., 64 ) exhibit broad-spectrum activity by disrupting microbial redox pathways , whereas sulfamoyl groups are more commonly associated with diuretic or carbonic anhydrase inhibition.
Methoxy Substitution
  • The 2-methoxy group in the target compound and CID 899171 improves membrane permeability and metabolic stability compared to unsubstituted phenyl rings (e.g., 2A ) .
Chlorophenyl vs. Diethylsulfamoyl
  • Chlorophenyl-substituted analogs (e.g., CID 899171 , CPPF ) exhibit strong electron-withdrawing effects, enhancing cytotoxicity in anticancer models . In contrast, the diethylsulfamoyl group may reduce toxicity while maintaining target engagement.
Dibenzofuran vs. Furan Core
  • The target compound’s simpler furan core may prioritize solubility and synthetic accessibility.

Biological Activity

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound with notable biological activity. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring, a sulfonamide group, and a methoxy-substituted phenyl group. The molecular formula is C22H29N3O6SC_{22}H_{29}N_{3}O_{6}S with a molecular weight of 463.5 g/mol. The synthesis typically involves multiple steps:

  • Formation of Sulfonamide : Reaction of 2-methoxyaniline with diethylsulfamoyl chloride.
  • Acylation : Acylation of the sulfonamide intermediate with furan-2-carbonyl chloride.
  • Cyclization : Cyclization with piperidine-4-carboxylic acid to yield the final compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The furan and methoxy groups enhance binding affinity through π-π interactions and hydrophobic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the anticancer properties of this compound derivatives. The results indicated significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : Another investigation assessed its antimicrobial efficacy against gram-positive and gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibition
AntibacterialEscherichia coliInhibition
AnticancerMCF-7 (Breast Cancer)Cytotoxicity
AnticancerPC-3 (Prostate Cancer)Cytotoxicity

Q & A

Basic: How can the synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]furan-2-carboxamide be optimized for high yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including sulfamoylation of the phenyl ring, carboxamide coupling, and functional group protection/deprotection. Key optimization strategies include:

  • Catalyst selection : Palladium or copper-based catalysts enhance coupling efficiency in furan-carboxamide formation .
  • Solvent and temperature control : Dimethyl sulfoxide (DMSO) or acetonitrile at 60–80°C improves intermediate stability .
  • Purification : Chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .
Key Reaction Parameters
Reaction Time: 12–24 hours
Yield Range: 65–85%
Purity (HPLC): ≥95%

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., diethylsulfamoyl at C5 of the phenyl ring) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., methoxy-phenyl interactions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 367.12) .

Basic: What biological activities are associated with this compound?

Answer:
Preliminary studies suggest:

  • Antimicrobial Activity : Targets bacterial enzymes (e.g., dihydrofolate reductase) with IC50_{50} values of 8–12 µM .
  • Anticancer Potential : Inhibits proliferation in HeLa cells (EC50_{50} ~15 µM) via apoptosis induction .
  • Anti-inflammatory Effects : Reduces COX-2 expression by 40–60% in macrophage models .

Advanced: How can mechanistic studies resolve contradictions in reported biological activities?

Answer:
Discrepancies (e.g., varying IC50_{50} values across studies) may arise from assay conditions or cell line variability. Methodological approaches include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) .
  • Target-Specific Assays : Use recombinant enzymes (e.g., purified bacterial DHFR) to isolate interactions .
  • Cross-Validation : Compare results with structurally similar analogs (e.g., chloro- or fluorophenyl derivatives) .

Advanced: Which computational tools predict binding modes and pharmacokinetics?

Answer:

  • Molecular Docking (AutoDock/Vina) : Predicts binding to bacterial DHFR (binding energy ≤ -8.5 kcal/mol) .
  • ADMET Prediction (SwissADME) : Estimates moderate bioavailability (LogP = 2.1) and blood-brain barrier exclusion .
  • DFT Calculations : Optimizes geometry and electron distribution for reactivity analysis (e.g., HOMO-LUMO gap = 4.3 eV) .

Advanced: How can structure-activity relationship (SAR) studies improve therapeutic efficacy?

Answer:
Modify substituents to enhance potency or reduce toxicity:

  • Sulfamoyl Group : Replace diethyl with cyclopropyl to improve metabolic stability (t1/2_{1/2} increased by 2x) .
  • Furan Ring : Introduce electron-withdrawing groups (e.g., nitro) to boost antibacterial activity (MIC reduced by 50%) .
  • Methoxy Position : Shift from C2 to C4 to alter steric hindrance and target selectivity .

Advanced: What methods are used for in vitro toxicity profiling?

Answer:

  • MTT Assay : Assesses cytotoxicity in HEK293 cells (CC50_{50} > 50 µM indicates low toxicity) .
  • Ames Test : Evaluates mutagenicity using Salmonella strains (negative results up to 100 µg/plate) .
  • hERG Inhibition Assay : Measures cardiotoxicity risk (IC50_{50} > 30 µM preferred) .

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